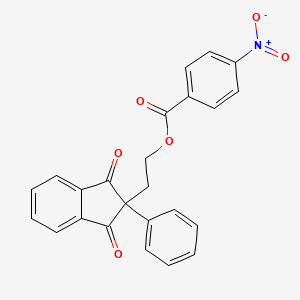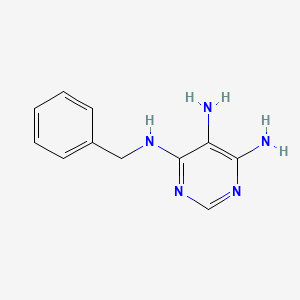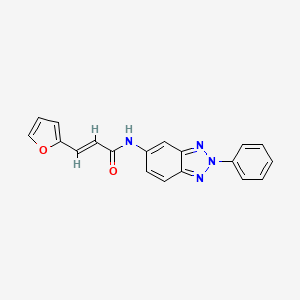![molecular formula C17H15N5OS B5515039 4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)
4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound belongs to the family of 1,2,4-triazole derivatives, a class known for its versatile chemical properties and potential pharmacological activities. The 1,2,4-triazole ring, combined with substituted phenyl groups and other heterocyclic structures, often exhibits significant biological activities, making it a focal point of synthetic and medicinal chemistry research.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, like the one , typically involves multi-step reactions starting from basic heterocyclic compounds such as pyridine or phenyl derivatives. An example process includes reacting methyl nicotinate with various aromatic aldehydes in the presence of glacial acetic acid to yield substituted benzal-amino-1,2,4-triazoles, which can further undergo cyclo-condensation or alkylation to introduce specific substituents relevant to the target compound (Dave et al., 2007).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be substituted at various positions to alter the compound's chemical and physical properties. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine the precise structure and dihedral angles of the compound, highlighting the spatial arrangement of substituent groups around the triazole ring (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, including cyclo-additions, substitutions, and condensations, allowing for the synthesis of a wide range of compounds with different functional groups. These reactions are pivotal in modifying the chemical and biological properties of the compound for specific applications.
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, including melting points, solubility, and crystal structure, are influenced by the nature and position of the substituents on the triazole ring. These properties are crucial for determining the compound's suitability for particular applications, especially in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity, stability, and hydrogen bonding capabilities, are key factors in their biological activity and interaction with biological targets. The presence of the triazole ring, combined with specific substituents, can lead to compounds with antimicrobial, anticancer, or anti-inflammatory activities, demonstrating the importance of detailed chemical analysis in the development of new therapeutics (Bekircan et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-23-15-9-3-2-6-13(15)7-5-11-19-22-16(20-21-17(22)24)14-8-4-10-18-12-14/h2-12H,1H3,(H,21,24)/b7-5+,19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTMJFZKRZVPTD-SPJXWURQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NN2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5514958.png)
![2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)

![8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514984.png)
![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)




![2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)
![1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)
![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)
![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)
![4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)